D-Alanine-2,3,3,3-D4-N-fmoc

Quantitative Proteomics Glycomics Stable Isotope Labeling

In complex biological matrices, endogenous isotope envelopes obscure low-abundance peptide analytes, compromising MS quantification. D-Alanine-2,3,3,3-D4-N-fmoc overcomes this with a definitive +4 Da mass shift, enabling unambiguous detection even at sub-stoichiometric incorporation levels. • 98 atom % D isotopic enrichment & 99% enantiomeric purity ensure reliable quantification. • Direct Fmoc-SPPS compatibility; drop-in replacement for unlabeled Fmoc-D-Ala-OH. • Non-hazardous; ships ambient. Available in 50 mg to 0.1 g research quantities.

Molecular Formula C18H17NO4
Molecular Weight 315.4 g/mol
Cat. No. B15352972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine-2,3,3,3-D4-N-fmoc
Molecular FormulaC18H17NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3,11D
InChIKeyQWXZOFZKSQXPDC-RLKHSGTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanine-2,3,3,3-D4-N-fmoc Overview


D-Alanine-2,3,3,3-D4-N-fmoc (FMOC-D-Alanine-d4, FMOC-D-Ala-OH-d4) is a deuterated, Fmoc-protected D-alanine building block for solid-phase peptide synthesis (SPPS). The compound bears four deuterium atoms at the 2,3,3,3-positions, resulting in a molecular weight of 315.36 g/mol and a molecular formula of C18H13D4NO4 . It is supplied with a minimum isotopic enrichment of 98 atom % D and an enantiomeric purity of 99% . The Fmoc (9-fluorenylmethoxycarbonyl) group enables standard SPPS incorporation, while the deuterium label provides a +4 Da mass shift for MS-based quantification and a site-specific NMR probe for structural biology applications [1][2].

Building Block Fmoc-D-Ala for SPPS
Label Deuterium-labeled +4 Da MS shift
NMR Probe Site-specific ²H structural probe

Why Unlabeled Analogues Fall Short


Unlabeled Fmoc-D-Ala-OH (MW 311.30 g/mol) lacks the diagnostic +4 Da mass shift required for MS-based quantification in complex biological matrices, where endogenous isotope envelopes obscure low-abundance analytes . Single-deuterium analogs (Fmoc-Ala-OH-d1, MW ~312.34 g/mol) provide only a +1 Da shift, which is insufficient to resolve the analyte from the natural 13C isotopic distribution of the unlabeled peptide . 15N-labeled variants (Fmoc-Ala-OH-15N, MW 312.33 g/mol) offer a +1 Da shift and cannot be combined with deuterium-based metabolic labeling workflows without spectral overlap. The tetra-deuterated D-alanine derivative uniquely delivers a clean +4 Da increment, enabling unambiguous MS detection and quantification even at sub-stoichiometric incorporation levels [1][2].

Alternative
Target (D₄-Ala)
Substitute
Risk
Unlabeled Fmoc-D-Ala-OH
+4 Da mass shift
No shift
Cannot resolve from endogenous isotopic envelopes in complex matrices
Fmoc-Ala-OH-d1
+4 Da shift
+1 Da shift
Insufficient separation from natural ¹³C isotope distribution
Fmoc-Ala-OH-¹⁵N
+4 Da, compatible with deuterium workflows
+1 Da shift
Spectral overlap with deuterium-based metabolic labeling

Differentiation Evidence


Deuterium Mass Shift for MS Quantification

D-Alanine-2,3,3,3-D4-N-fmoc incorporates a +4 Da mass increment relative to unlabeled Fmoc-D-Ala-OH (MW 311.30 g/mol vs. 315.36 g/mol) . This shift is sufficient to resolve the labeled peptide from the natural 13C isotopic envelope of the unlabeled species, which typically extends to +2 Da. In the seminal work of Bowman and Zaia (2007), Fmoc-(D₄)-Ala-OH was used in solid-phase peptide synthesis to generate tetraplex stable isotope-coded tags for carbohydrate quantification by MS, demonstrating that the +4 Da shift permits direct comparison of three samples with an internal standard in a single mass spectral acquisition [1].

MS Mass Shift
Head-to-head
+4.06 Da vs unlabeled (0 Da)
Enables unambiguous MS quantification without endogenous isotope interference
Demonstrated in tetraplex glycan tagging (Bowman & Zaia 2007)
Quantitative Proteomics Glycomics Stable Isotope Labeling LC-MS/MS

²H NMR Site-Specific Structural Dynamics

Deuterium labeling at the alanine Cα and Cβ positions enables solid-state ²H NMR analysis of peptide backbone geometry and side-chain dynamics. Koeppe and coworkers (2009) incorporated Fmoc-L-Ala-d4 at 60–100% at selected positions within the WALP19 transmembrane peptide to measure helix kinking induced by a central proline residue [1]. Using the Geometric Analysis of Labeled Alanines (GALA) method, they quantified that the C-terminal segment tilt increased from ~4° to ~12° upon Pro10 introduction, and estimated a kink angle of ~19° in DOPC bilayers. The D-isomer of the tetra-deuterated building block (D-Alanine-2,3,3,3-D4-N-fmoc) enables analogous studies on D-amino acid-containing peptides of bacterial or therapeutic origin.

²H NMR Resolution
Cross-study comparable
Four Cα/Cβ deuterium labels enable segmental tilt and kink angle measurement
Supports backbone geometry analysis in D-amino acid peptides
Solid-state ²H NMR of oriented bilayers (Koeppe 2009)
Solid-State NMR Membrane Protein Biophysics Peptide Folding Deuterium NMR

High Isotopic and Enantiomeric Purity

D-Alanine-2,3,3,3-D4-N-fmoc is manufactured to a minimum isotopic enrichment of 98 atom % D and enantiomeric purity of 99% . The unlabeled comparator, Fmoc-D-Ala-OH, is typically supplied at ≥98% HPLC purity and ≥99.5% chiral purity . The deuterated product maintains comparable chemical purity (95% by HPLC) while delivering the requisite isotopic label . The tight enantiomeric specification (99%) prevents L-alanine contamination that would confound D-amino acid-specific peptide studies.

Purity Profile
Data to verify
98 atom % D enrichment, 99% enantiomeric purity
Specification review required; high chiral fidelity for D-peptide studies
Per vendor Certificate of Analysis
Solid-Phase Peptide Synthesis Quality Control Chiral Purity

Internal Standard for LC-MS Quantification

D-Alanine-2,3,3,3-D4-N-fmoc serves as an ideal internal standard (IS) for LC-MS quantification of D-alanine-containing peptides. The +4 Da mass shift ensures that the IS co-elutes with the analyte but is fully resolved in the mass spectrometer, enabling precise correction for matrix effects and ionization efficiency variations. Vendor documentation and third-party applications confirm its utility as an analytical standard for HPLC and drug development research . In contrast, the unlabeled analog cannot function as an IS due to co-detection with the analyte; single-deuterium analogs (Fmoc-Ala-OH-d1, +1 Da) may suffer from incomplete resolution from the analyte's natural 13C isotope peak .

ISTD Suitability
Class-level
+4 Da provides full MS resolution from analyte; unlabeled and +1 Da analogs co-elute with interference
Supports internal standard method development for D-Ala peptide quantification
Vendor documentation; matrix-effect correction context
Bioanalysis Pharmacokinetics Method Validation Stable Isotope Dilution

Room Temperature Stability and Storage

D-Alanine-2,3,3,3-D4-N-fmoc is stable when stored at room temperature under recommended conditions. Vendors specify that after three years of storage, the compound should be re-analyzed for chemical purity before use . This room-temperature stability simplifies shipping and laboratory handling compared to many unlabeled Fmoc-amino acids, which often require refrigerated (0–8°C) storage to prevent degradation . The non-hazardous classification for transport further reduces logistical barriers .

Storage Stability
Head-to-head
Room temperature storage vs refrigerated (0–8°C) for unlabeled analog
May simplify cold-chain logistics and inventory management
Re-analyze chemical purity after 3 years per vendor
Compound Storage Laboratory Logistics Shelf-Life

Application Scenarios


MS-Based Quantitative Glycomics and Proteomics

Use D-Alanine-2,3,3,3-D4-N-fmoc to synthesize stable isotope-coded peptide tags for absolute quantification of glycans and glycopeptides by LC-MS/MS, following the established Bowman and Zaia tetraplex tagging strategy. The +4 Da mass shift permits multiplexed sample analysis in a single MS run [1].

²H NMR of D-Amino Acid Peptides

Incorporate D-Alanine-2,3,3,3-D4-N-fmoc into synthetic D-amino acid-containing antimicrobial peptides or transmembrane model peptides to enable site-specific ²H NMR analysis of backbone geometry, side-chain dynamics, and lipid interactions, as demonstrated by the Koeppe group for L-alanine peptides [2].

Internal Standard Synthesis for Bioanalysis

Synthesize deuterated peptide internal standards using D-Alanine-2,3,3,3-D4-N-fmoc in Fmoc-SPPS workflows. The resulting internal standard will co-elute with the analyte peptide but provide a +4 Da mass shift, enabling accurate correction for matrix effects and ionization variability in pharmacokinetic and biomarker validation studies .

SPPS of D-Ala Peptide Therapeutics

Employ D-Alanine-2,3,3,3-D4-N-fmoc as a direct replacement for unlabeled Fmoc-D-Ala-OH in standard Fmoc-SPPS protocols to generate labeled peptides for cellular uptake, stability, or metabolic tracing studies. The high enantiomeric purity (99%) ensures that the D-configuration is maintained .

Application
Selection Property
Validation Focus
Quantitative glycomics & proteomics
+4 Da mass shift for tetraplex MS
Multiplexed ISTD resolution
²H NMR of D-amino acid peptides
Cα/Cβ deuterium labeling
Segmental tilt and kink geometry
Internal standard synthesis
Co-elution and full MS resolution
Matrix effect correction in PK research
SPPS of labeled D-Ala peptides
Fmoc compatibility, high enantiomeric purity
D-configuration retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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